Thimerosal
Overview
Description
It was developed in the 1920s and has been used as a preservative in vaccines, immunoglobulin preparations, skin test antigens, antivenins, ophthalmic and nasal products, and tattoo inks . The compound is known for its ability to prevent microbial growth in pharmaceutical products during storage and use .
Mechanism of Action
Target of Action
Thimerosal, also known as Thiomersal, is an organomercury compound . Its primary targets are various enzymes and proteins that contain sulfhydryl groups . These include glutathione, cysteine, and sulfhydryl groups of proteins . This compound also targets microorganisms, disrupting their metabolism and precipitating their proteins .
Mode of Action
It is known to inhibit the sulfhydryl-containing active site of various enzymes and bind to sulfhydryl compounds . This interaction with its targets leads to changes in the function of these enzymes and proteins .
Biochemical Pathways
It is known that this compound can cause dna breaks, activate caspase-3, and damage cell membranes . These effects can lead to apoptosis, or programmed cell death .
Pharmacokinetics
This compound is metabolized/degraded to ethylmercury and thiosalicylate . Ethylmercury is an organomercurial that must be carefully distinguished from methylmercury, a closely related substance that has been the focus of many studies . The toxicokinetics of this compound (ethylmercury) is vastly different from that of methyl-mercury .
Result of Action
The result of this compound’s action is the inhibition of bacterial and fungal growth . It is used as a preservative in some cosmetics, topical pharmaceuticals, and biological drug products, which includes vaccines . It can also cause cell death in human neurons and fibroblasts .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For example, it is used as a preservative in vaccines stored in multi-dose vials . The presence of mercury, which constitutes about 50% of the this compound compound by weight, is responsible for the disinfecting action .
Biochemical Analysis
Biochemical Properties
Thimerosal is a sulfhydryl (thiol) oxidizing reagent capable of inhibiting a wide range of sulfhydryl-dependent enzymes and proteins such as PI3-kinase-dependent methionine synthase, glutamate transport receptors, and Na+ K+ dependent ATPases .
Cellular Effects
This compound has been observed to cause changes in the activity of enzymes such as SOD, GST, GPx in the kidney and brain of zebrafish, a reduction in GSH levels in all analyzed tissues, and a reduction in MT levels .
Molecular Mechanism
This compound rapidly decomposes in aqueous saline solutions into ethyl-mercury hydroxide and ethyl-mercury chloride . It exerts its effects at the molecular level through these decomposition products, which can interact with biomolecules and potentially inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause changes in the lesion index and histomorphology sections over time
Dosage Effects in Animal Models
In animal models, specifically zebrafish, exposure to this compound has been observed to cause changes in the activity of certain enzymes and reductions in the levels of certain biomolecules
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interactions with sulfhydryl-dependent enzymes and proteins
Preparation Methods
Thimerosal is synthesized through a reaction between ethylmercury chloride and thiosalicylic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The industrial production of this compound involves the following steps:
Reaction: Ethylmercury chloride is reacted with thiosalicylic acid in water.
Crystallization: The product is crystallized out of the solution.
Purification: The crystals are purified to obtain the final product.
Chemical Reactions Analysis
Thimerosal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylmercury and thiosalicylic acid.
Reduction: It can be reduced to form mercury and ethylthiosalicylic acid.
Substitution: this compound can undergo substitution reactions where the ethylmercury group is replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are ethylmercury, thiosalicylic acid, and mercury .
Scientific Research Applications
Thimerosal has a wide range of scientific research applications:
Chemistry: It is used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: this compound is used in biological research as a preservative in cell culture media and other biological reagents.
Medicine: It has been used as a preservative in vaccines and other pharmaceutical products to ensure their stability and safety.
Industry: This compound is used in the production of antiseptic and antifungal products .
Comparison with Similar Compounds
Thimerosal is similar to other organomercury compounds such as:
Merbromin (Mercurochrome): Used as a topical antiseptic.
Nitromersol (Metaphen): Used as a disinfectant and antiseptic.
Phenylmercuric acetate: Used as a preservative in eye drops and other pharmaceutical products.
What sets this compound apart is its widespread use as a preservative in vaccines and its ability to prevent microbial growth effectively .
Properties
IUPAC Name |
sodium;(2-carboxylatophenyl)sulfanyl-ethylmercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKIYNMVFMVABJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9HgO2S.Na, C9H9HgNaO2S | |
Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20596 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025540 | |
Record name | Thimerosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercury((o-carboxyphenyl)thio)ethyl, sodium salt is a light cream-colored crystalline powder with a slight odor: pH (1% aqueous solution) 6.7. Slight odor. (NTP, 1992), Light cream-colored crystalline powder with a slight odor; [CAMEO] | |
Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20596 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Thimerosal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1101 | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether, 1 gram dissolves in about 1 ml of water | |
Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20596 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thimerosal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | THIMEROSAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Although its mechanism of action is not fully understood, thimerosal inhibits sulfhydryl-containing active site of various enzymes and binds to sulfhydryl compounds, including glutathione, cysteine, and sulfhydryl groups of proteins. In addition, thimerosal activates the InsP3 calcium channel on the endoplasmic reticular membrane, thereby triggering the release of intracellular calcium resulting in a calcium-induced calcium-influx of extracellular calcium. Therefore, thimerosal may induce or inhibit various cellular functions that are dependent on the signaling of calcium. Ethylmercury is metabolized to inorganic mercury more rapidly than methylmercury. This difference in metabolism may account for kidney pathology that can result from toxic quantities. Also, whereas the increase in oxidative stress and induction of apoptosis observed in vitro with large doses (405 μg/L to 101 mg/L) of thimerosal may explain its damaging neurological effects. The effects of low-dose ethylmercury are not completely understood to date. It is known, however, that the shorter half-life of ethylmercury (the metabolite of thimerosal) allows for very limited opportunities of ethylmercury derived from thimerosal in vaccines. Ethylmercury is a lipophilic cation that is capable of crossing the blood-brain barrier. The octanol/water partition coefficients of methyl and ethylmercury are 1.4 to 1.8, at intracellular pH and [Cl−], therefore, both organomercury compounds will primarily exist as intracellular lipophilic cations. It has been demonstrated that lipophilic cations accumulate inside mitochondria, in a Nernstian fashion, driven by the steady state membrane potential. As the typical mitochondrial membrane potential of astrocytes and neurons is between 140–170 mV, one would expect the concentration of these organomercury compounds within mitochondria to be approximately 1000 times greater than the cytosolic concentration. | |
Record name | Thimerosal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11590 | |
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Color/Form |
Cream colored, crystalline powder | |
CAS No. |
54-64-8 | |
Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20596 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thimerosal [USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054648 | |
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Record name | Thimerosal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11590 | |
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Record name | Mercurate(1-), ethyl[2-(mercapto-.kappa.S)benzoato(2-)-.kappa.O]-, sodium (1:1) | |
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Record name | Thimerosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiomersal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.192 | |
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Record name | THIMEROSAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2225PI3MOV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | THIMEROSAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
450 to 451 °F (decomposes) (NTP, 1992) | |
Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20596 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Thimerosal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11590 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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